A Technical Guide to 3,4-Dihydro-2H-pyran-2-carbaldehyde (Acrolein Dimer): Synthesis, Reactivity, and Applications
A Technical Guide to 3,4-Dihydro-2H-pyran-2-carbaldehyde (Acrolein Dimer): Synthesis, Reactivity, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dihydro-2H-pyran-2-carbaldehyde, commonly known as acrolein dimer, is a heterocyclic aldehyde of significant interest in synthetic organic chemistry. Its unique structure, derived from the [4+2] cycloaddition of acrolein, provides a versatile scaffold that serves as a stable precursor to the highly reactive acrolein monomer and as a key building block for more complex molecular architectures. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, primary synthetic routes—including chiral synthesis—and key chemical transformations. Furthermore, it explores its critical applications as a chemical intermediate in the synthesis of pharmaceuticals, such as adenosine receptor agonists, and in the development of advanced materials like synthetic resins and plasticizers.[1][2][3] Safety and handling protocols are also detailed to ensure its effective and safe utilization in a laboratory and industrial setting.
Nomenclature and Chemical Identification
Precise identification is paramount for regulatory compliance, procurement, and scientific communication. 3,4-Dihydro-2H-pyran-2-carbaldehyde is cataloged under several names and identifiers, reflecting its structure and common origins.[1][4][5] Its most frequent synonym, "Acrolein dimer," directly references its synthesis via the dimerization of acrolein.[2][6]
| Identifier Type | Value |
| CAS Number | 100-73-2[1][4][7] |
| IUPAC Name | 3,4-dihydro-2H-pyran-2-carbaldehyde[6] |
| EC Number | 202-884-5[4][5] |
| Molecular Formula | C₆H₈O₂[1][4] |
| Synonyms | Acrolein dimer, 2-Formyl-3,4-dihydro-2H-pyran, Pyran aldehyde[1][4][5][8] |
| InChI Key | NPWYTMFWRRIFLK-UHFFFAOYSA-N[7] |
| DOT ID (UN/NA) | UN2607 (Acrolein dimer, stabilized)[6] |
Physicochemical Properties
The compound is a colorless to pale yellow liquid with a pungent odor.[5][9] Its physical and chemical properties are critical for designing reaction conditions, purification procedures, and storage protocols.
| Property | Value |
| Molecular Weight | 112.13 g/mol [1][8] |
| Boiling Point | 146 °C (at 760 mmHg)[8][9] |
| Density | 1.08 g/mL (at 25 °C)[8][9] |
| Flash Point | 54 °C[8][9] |
| Refractive Index (n20/D) | 1.466[8][9] |
| Melting Point | -99.9 °C[8][9] |
| Solubility | Soluble in alcohol; water solubility estimated at 8.11e+004 mg/L at 25°C.[5] |
Synthesis and Manufacturing
The primary industrial synthesis of 3,4-Dihydro-2H-pyran-2-carbaldehyde is a thermally induced Diels-Alder reaction where acrolein acts as both the diene and the dienophile.[2] This [4+2] cycloaddition is a powerful method for forming the dihydropyran ring system.
Caption: Diels-Alder synthesis of the racemic title compound from acrolein.
Chiral Synthesis: A Gateway to Asymmetric Molecules
In drug development, enantiomeric purity is often critical for therapeutic efficacy and safety. The (R)-enantiomer of 3,4-dihydro-2H-pyran-2-carbaldehyde is a valuable chiral building block, notably used in the synthesis of potent adenosine A2A and A3 receptor agonists.[10] A common and effective method for obtaining this enantiomer is through enzyme-catalyzed kinetic resolution.[10][11]
The workflow involves resolving a racemic precursor, typically (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran, followed by oxidation of the desired alcohol enantiomer.
Caption: Chiral synthesis workflow via enzymatic kinetic resolution.
Experimental Protocol: Enzyme-Catalyzed Kinetic Resolution[11][12]
-
Enzymatic Hydrolysis: To a buffered solution (e.g., 0.01 M phosphate buffer, pH 7.6), add (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran dissolved in a minimal amount of a co-solvent like acetone.[11]
-
Enzyme Addition: Introduce a lipase, such as Porcine Pancreatic Lipase (PPL), to the mixture and stir at room temperature.[11]
-
pH Monitoring: Maintain the pH at 7.6 by the controlled addition of a base (e.g., 3N NaOH) to neutralize the acetic acid produced during the hydrolysis of the (R)-acetate.[11]
-
Reaction Monitoring: Track the reaction's progress using HPLC with a chiral column until approximately 50% conversion is achieved.[11]
-
Extraction & Separation: Extract the reaction mixture with an organic solvent (e.g., ethyl acetate). The resulting mixture contains (R)-3,4-dihydro-2H-pyran-2-methanol and the unreacted (S)-2-acetoxymethyl-3,4-dihydro-2H-pyran, which can be separated by standard chromatographic techniques.[11]
-
Oxidation: The purified (R)-alcohol is then oxidized to the target aldehyde, (R)-3,4-dihydro-2H-pyran-2-carbaldehyde. A common method involves using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with an oxidant like bis(acetoxy)iodobenzene (BAIB).[10]
Chemical Reactivity and Applications
The reactivity of 3,4-Dihydro-2H-pyran-2-carbaldehyde is dominated by the aldehyde functional group and the electron-rich double bond within the dihydropyran ring. This dual reactivity makes it a versatile intermediate.
Applications in Pharmaceutical Synthesis
The primary driver for the chiral synthesis of this compound is its role as a key intermediate for pharmacologically active molecules.[12] It is a fundamental building block for complex drug candidates.[3] For example, the (R)-enantiomer is crucial for synthesizing potent and selective adenosine A2A and A3 receptor agonists, which have potential anti-inflammatory applications.[10]
Caption: Application in the synthesis of adenosine receptor agonists.[10]
Industrial and Material Science Applications
Beyond pharmaceuticals, acrolein dimer is a valuable intermediate in broader chemical industries.[3][12]
-
Stable Acrolein Source: The dimer can be thermally cracked at high temperatures (>400 °C) to regenerate acrolein monomer, making it a safer and more stable way to store and transport this highly reactive and toxic chemical.[2]
-
Polyol Synthesis: Complete hydrogenation of the dimer yields 2-hydroxymethyl-tetrahydropyran, a heterocyclic alcohol used as a solvent and a precursor to 1,2,6-hexanetriol, a polyol used in place of glycerol in some applications.[2]
-
Material Science: It serves as a precursor in the manufacturing of synthetic resins and as a plasticizer to enhance the flexibility of polymers.[3][12] Its use as a fabric finishing auxiliary in the textile industry has also been noted.[12]
Safety and Handling
3,4-Dihydro-2H-pyran-2-carbaldehyde is classified as a flammable liquid and is harmful if inhaled or comes into contact with skin.[7][13] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-impermeable gloves (conforming to EN 374), and flame-resistant impervious clothing.[13] Use a full-face respirator if exposure limits are exceeded or irritation occurs.[13]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[14] Avoid breathing vapors or mists.[13] Keep away from all sources of ignition, including heat, sparks, and open flames.[14][15] Grounding and bonding of containers and receiving equipment is necessary to prevent static discharge.
-
Storage: Store in a cool, dry, well-ventilated, and fireproof area in a tightly closed container.[13][14][15]
-
First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13][14]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[13][14]
-
Eye Contact: Immediately rinse with water for several minutes, removing contact lenses if present. Continue rinsing and seek medical attention.[13][14]
-
Ingestion: Do not induce vomiting. If the victim is conscious, give 2-4 cupfuls of water or milk and get medical aid immediately.[14]
-
References
- 3,4-dihydro-2H-pyran-2-carbaldehyde | CAS 100-73-2 | SCBT. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFujNok-TiHrh8UsiROzcF8_Ns7vdCY36q6ElPfr5HGVzb_Bj2TeTCNYWHOAi57ZoDvnSbLpWLqRRntMOt8-KIuRlJ_dOJFcQNnPj4ubjcmLXuywtLjyRlAGpcdkyEME16OmO0CO2z3IyhIwKiQuhBFbwCXDFS7LKRZoJyqAvM=]
- Acrolein dimer CAS: 100-73-2 CAS NO.100-73-2. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXiM2ZdDekLBl9LODTwBZTRnc1TIPOySZiOQRBqQ1upUifTZS7eGpoxrw5ZGzH8-FKxEZJ-Wln1VrAVMViZDUeMqMTA97c2wFMYYWKHkipyJ11vJOPQonwA2PIiUtJnIojeQDNA3vJmRQguhhOk09AsRIT6Y7cPa05syOvUGyE6LA4pBQRkrZYK_nUjNQi-Z3c0sCP-hgXo8w9_I0=]
- Chiral Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: An In-depth Technical Guide - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkoA22WoSZF428HcdC9LWUVTbKFFfZTWvDBHTSTDXRapJPGUk5KaepC8PKeA9ijpzn6P9I3e4fjfwME31dG9oqu1TzvG3OGyhknhIzUrSiUW4P2VL2R2iel3gId1NrqGGp2576Z1v7VTQDbEPjU40PV1MW1ZWh_PI2xi8mYeY5VM7HTbCM4hKH5uuudwAOrgQBWm6KzzwAyac6HVmTqMppLzups1ko1snNtk2NIF0wLG6IahU=]
- 3,4-Dihydro-2H-pyran-2-carboxaldehyde SDS, 100-73-2 Safety Data Sheets - ECHEMI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFR-NeoWoepcJ-TS3X3RR3etJ7ydkSqJVY8lW9Mo-w2paj9DGC0AIZH4QrmjReDR_OJtTjEwTvJj-NOVRcVzjF2ZCDaZWwzcs0X4uNF1BlBGoCIjsyt1C97Nv7RCIhtnN5dPVX7f3f5MApXYwvIOtuUdIa8MxmaM-QYLFHidrHuKPlH9cN]
- 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2533777/]
- 3,4-dihydro-2H-pyran-2-carbaldehyde | 100-73-2 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/en300-50137]
- 100-73-2 | CAS DataBase - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6711107.htm]
- 3,4-Dihydro-2H-pyran-2-carboxaldehyde | CAS No- 100-73-2 | Simson Pharma Limited. [URL: https://www.simsonpharma.com/product/3-4-dihydro-2h-pyran-2-carboxaldehyde]
- acrolein dimer - FlavScents. [URL: https://flavscents.
- Synthesis of (R)-3,4-Dihydro-2h-Pyran-2-Carboxaldehyde - Amanote Research. [URL: https://amanote.com/publication/2533777/synthesis-of-r-3-4-dihydro-2h-pyran-2-carboxaldehyde-application-to-the-synthesis-of-potent-adenosine-a2a-and-a3-receptor-agonist]
- Acrolein dimer | C6H8O2 | CID 60994 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Acrolein-dimer]
- Cas 100-73-2,2-Formyl-3,4-dihydro-2H-pyran | lookchem. [URL: https://www.lookchem.com/cas-100/100-73-2.html]
- CAS No : 100-73-2 | Product Name : 3,4-Dihydro-2H-pyran-2-carbaldehyde | Pharmaffiliates. [URL: https://www.pharmaffiliates.com/en/3-4-dihydro-2h-pyran-2-carbaldehyde]
- Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99% - Cole-Parmer. [URL: https://www.coleparmer.com/msds/98/28532_msds.pdf]
- 3,4-DIHYDRO-2H-PYRAN FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. [URL: https://www.lobachemie.com/msds-downloads/3-4-DIHYDRO-2H-PYRAN-FOR-SYNTHESIS-msds-Loba-Chemie.pdf]
- Material Safety Data Sheet - 3,4-Ddihydro-2H-pyran-5-carbaldehyde, 97% - Cole-Parmer. [URL: https://www.coleparmer.com/msds/98/28533_msds.pdf]
- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/413491]
- 3,4-Dihydro-2H-pyran-2-carboxaldehyd - Wikipedia. [URL: https://de.wikipedia.org/wiki/3,4-Dihydro-2H-pyran-2-carboxaldehyd]
- Reaction of 3,4-dihydro-2,5-dimethyl-2H-pyran-2-carboxaldehyde (methacrolein dimer) with molecular oxygen | Journal of Chemical & Engineering Data. [URL: https://pubs.acs.org/doi/10.1021/je00004a028]
- An In-Depth Technical Guide to the Synthesis of Sodium 3,4-dihydro-2H-pyran-2-carboxylate - Benchchem. [URL: https://www.benchchem.
- The Role of 3,4-Dihydro-2H-pyran-2-carboxaldehyde in Advancing Material Science and Pharmaceutical Development. [URL: https://www.inno-pharmchem.com/news/the-role-of-3-4-dihydro-2h-pyran-2-carboxaldehyde-in-advancing-material-science-and-pharmaceutical-development-1367069.html]
- 3,4-Dihydro-2H-pyran-2-carbaldehyde (100-73-2) - Chemchart. [URL: https://chem-space.com/compound/L27429]
- 3,4-Dihydro-2H-pyran synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyrans/3,4-dihydro-2H-pyrans.shtm]
- A Technical Guide to Dihydro-2H-pyran-3(4H)-one: Synthesis, Properties, and Applications in Drug Discovery - Benchchem. [URL: https://www.benchchem.
- The Chemical Backbone: How 3,4-Dihydro-2H-pyran-2-carboxaldehyde Powers Industrial Processes - Ningbo Inno Pharmchem. [URL: https://www.inno-pharmchem.com/news/the-chemical-backbone-how-3-4-dihydro-2h-pyran-2-carboxaldehyde-powers-industrial-processes-1367068.html]
- Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - MDPI. [URL: https://www.mdpi.com/1420-3049/28/9/3746]
Sources
- 1. scbt.com [scbt.com]
- 2. 3,4-Dihydro-2H-pyran-2-carboxaldehyd – Wikipedia [de.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Acrolein dimer CAS: 100-73-2, CasNo.100-73-2 Henan Sinotech Import&Export Corporation China (Mainland) [hasinotech.lookchem.com]
- 5. acrolein dimer [flavscents.com]
- 6. Acrolein dimer | C6H8O2 | CID 60994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,4-dihydro-2H-pyran-2-carbaldehyde | 100-73-2 [sigmaaldrich.com]
- 8. 100-73-2 | CAS DataBase [m.chemicalbook.com]
- 9. Cas 100-73-2,2-Formyl-3,4-dihydro-2H-pyran | lookchem [lookchem.com]
- 10. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. echemi.com [echemi.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. lobachemie.com [lobachemie.com]

